molecular formula C9H5ClFNO2 B11889146 3-Chloro-6-fluoro-1H-indole-2-carboxylic acid

3-Chloro-6-fluoro-1H-indole-2-carboxylic acid

Katalognummer: B11889146
Molekulargewicht: 213.59 g/mol
InChI-Schlüssel: RIYQPWMDYOZUFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-6-fluoro-1H-indole-2-carboxylic acid is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound, with its unique substitution pattern, is of interest in various fields of scientific research and industrial applications .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-6-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

3-Chloro-6-fluoro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Chloro-6-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its carboxylic acid group can bind to metal ions, forming complexes that exhibit biological activity. These complexes can inhibit enzymes or interact with cellular receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Fluoroindole-2-carboxylic acid: Similar in structure but lacks the chloro substituent.

    3-Chloroindole-2-carboxylic acid: Similar but lacks the fluoro substituent.

    6-Chloroindole-2-carboxylic acid: Similar but lacks the fluoro substituent.

Uniqueness

3-Chloro-6-fluoro-1H-indole-2-carboxylic acid is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Eigenschaften

Molekularformel

C9H5ClFNO2

Molekulargewicht

213.59 g/mol

IUPAC-Name

3-chloro-6-fluoro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H5ClFNO2/c10-7-5-2-1-4(11)3-6(5)12-8(7)9(13)14/h1-3,12H,(H,13,14)

InChI-Schlüssel

RIYQPWMDYOZUFE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1F)NC(=C2Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.